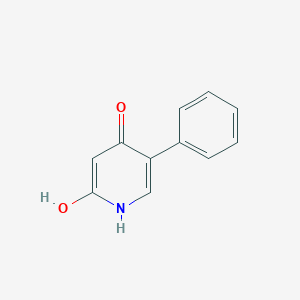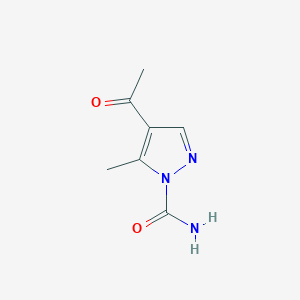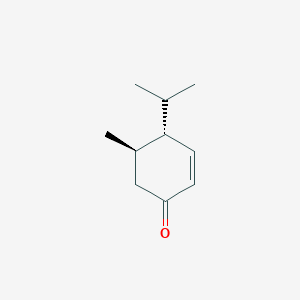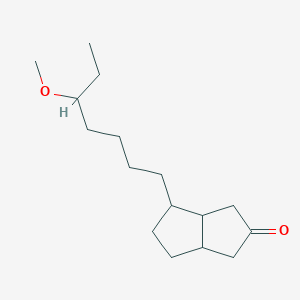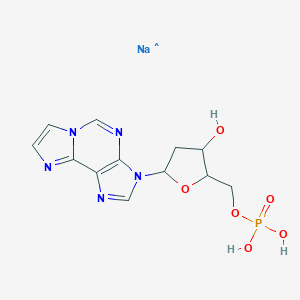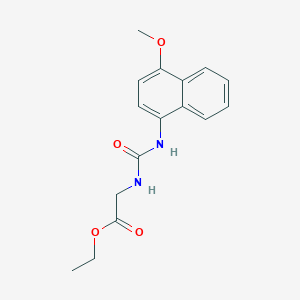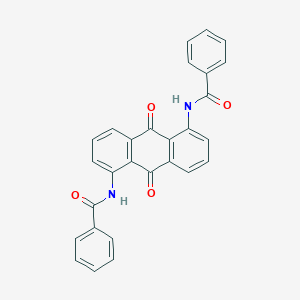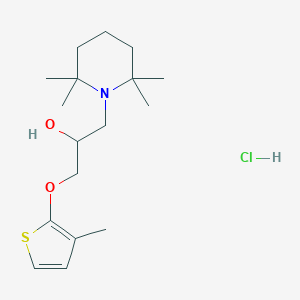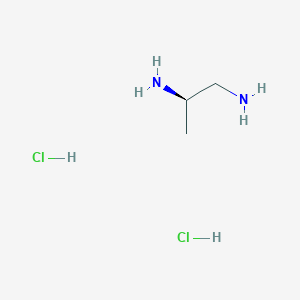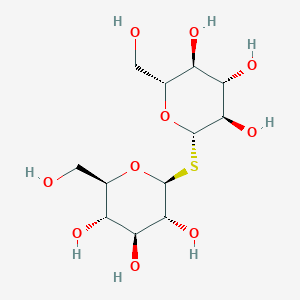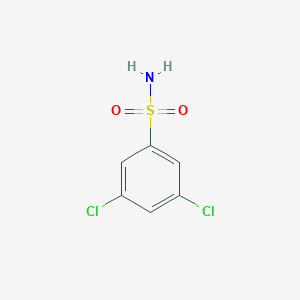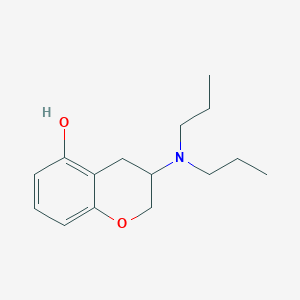
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol, also known as DPAC, is a synthetic compound that belongs to the class of chroman derivatives. DPAC has gained attention in recent years due to its potential therapeutic properties.
Mechanism Of Action
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol exerts its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory response. 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol also activates the Nrf2 pathway, which plays a role in the cellular defense against oxidative stress. Additionally, 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has been shown to modulate the activity of various enzymes involved in the metabolism of glucose and lipids.
Biochemical And Physiological Effects
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in the development of chronic inflammation. 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol is also stable and can be stored for extended periods without degradation. However, 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for the study of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol. One potential direction is the development of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol-based therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is the exploration of the mechanisms underlying the effects of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol, including its effects on cellular signaling pathways and gene expression. Additionally, further studies are needed to establish the safety and efficacy of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol in humans.
Synthesis Methods
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol can be synthesized through a multi-step process involving the reaction of 4-hydroxycoumarin with dipropylamine in the presence of a catalyst. The resulting product is then subjected to hydrogenation and cyclization to form 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol. The synthesis method has been optimized to improve the yield and purity of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol.
Scientific Research Applications
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has been studied for its potential therapeutic properties in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and Alzheimer's disease.
properties
CAS RN |
109140-25-2 |
|---|---|
Product Name |
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol |
Molecular Formula |
C12H17NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol |
InChI |
InChI=1S/C15H23NO2/c1-3-8-16(9-4-2)12-10-13-14(17)6-5-7-15(13)18-11-12/h5-7,12,17H,3-4,8-11H2,1-2H3 |
InChI Key |
LVGZMSLJNXRODJ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=C(C=CC=C2OC1)O |
Canonical SMILES |
CCCN(CCC)C1CC2=C(C=CC=C2OC1)O |
synonyms |
3-propylamino-5-hydroxychroman 5-hydroxy-3-(N-di-n-propylamino)chroman NDO 008 NDO-008 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



